(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate)
CAS No.:
Cat. No.: VC18407159
Molecular Formula: C13H19F6N3O5
Molecular Weight: 411.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19F6N3O5 |
|---|---|
| Molecular Weight | 411.30 g/mol |
| IUPAC Name | (3R,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C9H17N3O.2C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;2*3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);2*(H,6,7)/t7-,8-;;/m1../s1 |
| Standard InChI Key | ASEUCBBNQDNTIY-RHJRFJOKSA-N |
| Isomeric SMILES | C1CN(C1)[C@@H]2CCNC[C@H]2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Structural Characterization and Key Features
Molecular Architecture
The compound’s structure comprises:
-
Piperidine core: A six-membered nitrogen-containing ring with stereochemistry defined as (3R,4R).
-
Azetidine substituent: A four-membered nitrogen-containing ring attached to the piperidine at position 4.
-
Carboxamide group: A CONH₂ moiety at position 3 of the piperidine, forming an amide bond.
-
Trifluoroacetate counterions: Two 2,2,2-trifluoroacetic acid (TFA) molecules neutralizing the basic nitrogen atoms.
The stereochemical configuration (3R,4R) is critical, as it influences molecular interactions and pharmacological efficacy.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉F₆N₃O₅ | |
| Molecular Weight | 411.30 g/mol | |
| IUPAC Name | (3R,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide; 2,2,2-trifluoroacetic acid | |
| SMILES | C1CN(C1)[C@@H]2CCNC[C@H]2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Stereochemical Considerations
The (3R,4R) configuration indicates a specific spatial arrangement of substituents, which may enhance binding affinity to biological targets. Chiral centers in piperidine derivatives often dictate receptor selectivity, as seen in analogous compounds like PDE10 inhibitors .
Synthetic Methodologies
Core Synthesis
The synthesis involves multi-step organic transformations:
-
Piperidine ring formation: Cyclization of azetidine derivatives to form the piperidine scaffold.
-
Carboxamide introduction: Amide coupling reactions, often using coupling agents (e.g., EDC/HOBt) to attach the carboxamide group.
-
Counterion exchange: Neutralization with TFA to form the bis(trifluoroacetate) salt, enhancing solubility.
Protection-deprotection strategies may be employed to control regioselectivity during functionalization.
Key Reaction Steps
| Step | Description | Purpose |
|---|---|---|
| 1 | Cyclization of azetidine derivatives to form the piperidine core | Constructing the bicyclic framework |
| 2 | Amide bond formation via coupling agents | Introducing the carboxamide group |
| 3 | Acidification with TFA | Stabilizing the compound as a salt |
Challenges and Optimization
-
Stereochemical control: Maintaining the (3R,4R) configuration during cyclization requires precise conditions (e.g., chiral catalysts or resolution via chiral chromatography).
-
Purification: The TFA salt may necessitate ion-exchange chromatography or recrystallization to achieve high purity.
| Target | Mechanism | Relevance |
|---|---|---|
| NAAA | Non-covalent inhibition | Anti-inflammatory/analgesic effects |
| PDE10 | Competitive inhibition | Dopamine regulation in striatum |
| GABA Receptors | Modulation via azetidine interactions | Anxiolytic or anticonvulsant activity |
Structure-Activity Relationships (SAR)
-
Azetidine substitution: Enhances receptor binding due to small ring size and nitrogen lone-pair availability.
-
Carboxamide modifications: Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability in analogous compounds .
Research Findings and Gaps
Biological Activity Data
No direct pharmacological data exists, but analogs provide insights:
-
NAAA inhibition: Pyrazole azabicyclooctanes (e.g., ARN19689) achieve IC₅₀ < 100 nM .
-
PDE10 activity: Azetidine-piperidine hybrids show submicromolar potency in preclinical models .
Pharmacokinetic Considerations
-
Solubility: TFA salt improves aqueous solubility, critical for in vivo administration.
-
Metabolic stability: Piperidine rings are generally resistant to hepatic oxidation, but azetidine may undergo ring-opening under acidic conditions.
Future Research Directions
Target Validation
-
In vitro assays: Screen against NAAA, PDE10, and GABA receptors to identify primary targets.
-
In vivo models: Assess efficacy in rodent models of inflammation or dopamine-related disorders.
Structural Optimization
-
Stereocenter modifications: Explore (3S,4R) or (3R,4S) isomers for improved binding affinity.
-
Counterion replacement: Substitute TFA with less acidic counterions (e.g., HCl) to reduce formulation challenges.
Comparative Analysis with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume